Cas no 1341912-40-0 (2-2-(thiophen-3-yl)ethylpiperidine)

2-2-(thiophen-3-yl)ethylpiperidine 化学的及び物理的性質
名前と識別子
-
- 2-2-(thiophen-3-yl)ethylpiperidine
- EN300-1828530
- 1341912-40-0
- CS-0267576
- 2-(2-(Thiophen-3-yl)ethyl)piperidine
- AKOS013401519
- 2-[2-(thiophen-3-yl)ethyl]piperidine
-
- インチ: 1S/C11H17NS/c1-2-7-12-11(3-1)5-4-10-6-8-13-9-10/h6,8-9,11-12H,1-5,7H2
- InChIKey: WZBXHJINEHSNBQ-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CCC1CCCCN1
計算された属性
- 精确分子量: 195.10817072g/mol
- 同位素质量: 195.10817072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.3Ų
- XLogP3: 2.7
2-2-(thiophen-3-yl)ethylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828530-0.5g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1828530-0.25g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1828530-10.0g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 10g |
$7866.0 | 2023-06-02 | ||
Enamine | EN300-1828530-10g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1828530-1g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1828530-0.1g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1828530-1.0g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 1g |
$1829.0 | 2023-06-02 | ||
Enamine | EN300-1828530-5g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1828530-0.05g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1828530-5.0g |
2-[2-(thiophen-3-yl)ethyl]piperidine |
1341912-40-0 | 5g |
$5304.0 | 2023-06-02 |
2-2-(thiophen-3-yl)ethylpiperidine 関連文献
-
1. Back matter
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
3. Caper tea
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
2-2-(thiophen-3-yl)ethylpiperidineに関する追加情報
2-(Thiophen-3-yl)ethylpiperidine: A Comprehensive Overview
The compound with CAS No. 1341912-40-0, commonly referred to as 2-(thiophen-3-yl)ethylpiperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a thiophene moiety. The integration of these two functional groups imparts distinctive chemical properties and opens up a wide range of potential applications in drug discovery and material science.
Piperidine, a six-membered saturated ring containing one nitrogen atom, is a fundamental building block in organic synthesis. Its ability to act as both a nucleophile and an electrophile makes it versatile in various reactions. In the case of 2-(thiophen-3-yl)ethylpiperidine, the piperidine ring is substituted at the 2-position with an ethyl group that is further attached to a thiophene ring. Thiophene, a five-membered aromatic heterocycle containing sulfur, is known for its stability and unique electronic properties. This combination results in a molecule that exhibits both aliphatic and aromatic characteristics.
Recent studies have highlighted the importance of heterocyclic compounds like 2-(thiophen-3-yl)ethylpiperidine in medicinal chemistry. The thiophene moiety, in particular, has been shown to enhance the bioavailability and pharmacokinetic properties of drugs. Researchers have explored the potential of this compound as a scaffold for developing new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 2-(thiophen-3-yl)ethylpiperidine involves a multi-step process that typically begins with the preparation of piperidine derivatives. One common approach is the nucleophilic substitution reaction, where an appropriate electrophile reacts with piperidine to introduce the desired substituent. The subsequent attachment of the thiophene group requires careful control of reaction conditions to ensure regioselectivity and yield optimization.
From an analytical standpoint, spectroscopic techniques such as NMR and IR have been instrumental in confirming the structure of 2-(thiophen-3-yl)ethylpiperidine. These methods provide critical insights into the molecule's electronic environment and bonding interactions. Additionally, computational chemistry tools have been employed to study the compound's electronic structure and reactivity, further enhancing our understanding of its behavior in different chemical environments.
In terms of applications, 2-(thiophen-3-yl)ethylpiperidine has shown promise in several areas. Its ability to act as a ligand in metal complexes has made it valuable in catalysis research. Moreover, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials.
Recent advancements in green chemistry have also influenced the synthesis and application of 2-(thiophen-3-yl)ethylpiperidine. Researchers are increasingly focusing on environmentally friendly methods to produce this compound, reducing waste and improving sustainability. These efforts align with global initiatives to promote eco-friendly practices in chemical manufacturing.
In conclusion, 2-(thiophen-3-yl)ethylpiperidine (CAS No. 1341912-40-0) stands out as a significant molecule with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in future advancements in organic chemistry and pharmacology.
1341912-40-0 (2-2-(thiophen-3-yl)ethylpiperidine) Related Products
- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)
- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)
- 2172135-78-1(tert-butyl 4-(3-amino-4-bromophenyl)pyrrolidine-3-carboxylate)
- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)
- 1190316-40-5(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine)
- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)




